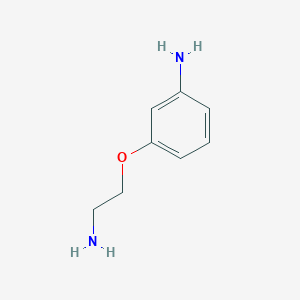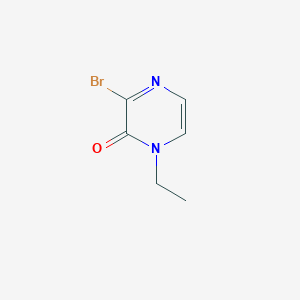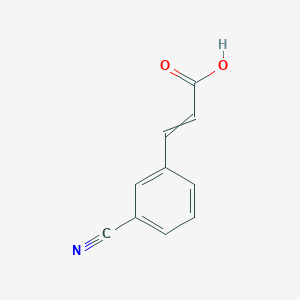
3-Cyanocinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Cyanocinnamic acid is an organic compound characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanocinnamic acid typically involves the reaction of 3-cyanobenzaldehyde with malonic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-Cyanocinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-(3-aminophenyl)-2-propenoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives such as 3-(3-aminophenyl)-2-propenoic acid.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
3-Cyanocinnamic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-Cyanocinnamic acid involves its interaction with specific molecular targets and pathways. The cyano group and propenoic acid moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-Cyanophenylboronic acid: Shares the cyano group and phenyl ring but differs in the presence of a boronic acid moiety.
3-Cyanophenylacetic acid: Similar structure with a cyano group and phenyl ring, but with an acetic acid moiety instead of propenoic acid.
Uniqueness
3-Cyanocinnamic acid is unique due to its combination of a cyano group, phenyl ring, and propenoic acid moiety
特性
分子式 |
C10H7NO2 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
3-(3-cyanophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13) |
InChIキー |
WEYFZKRRQZYAJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
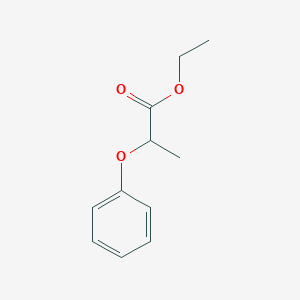
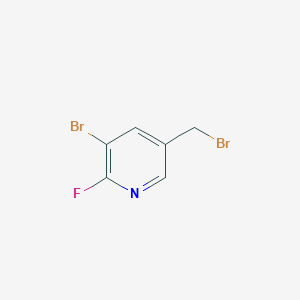
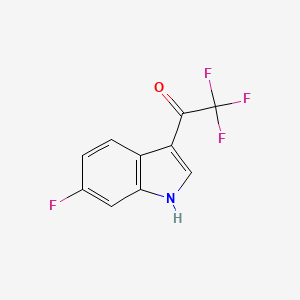
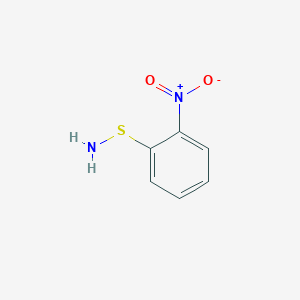
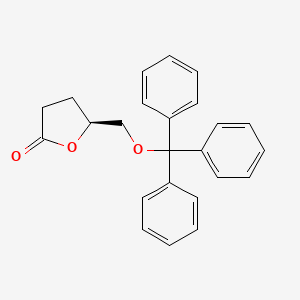
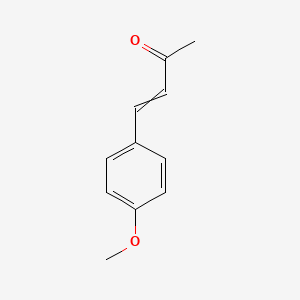
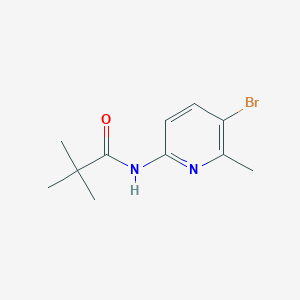
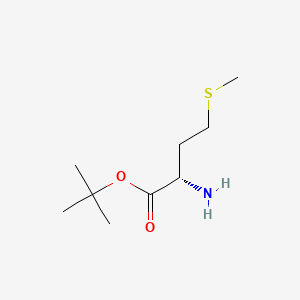
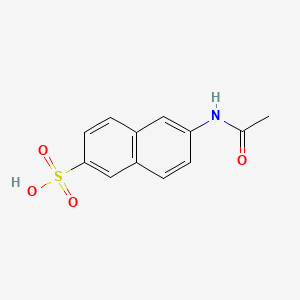
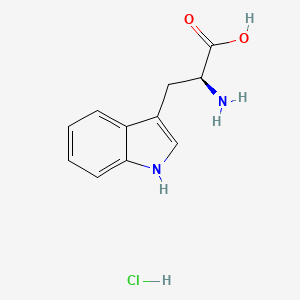
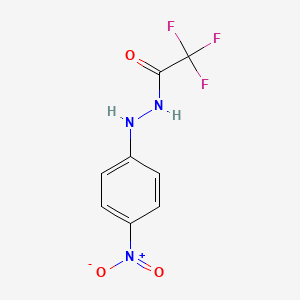
![5-Tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B8812766.png)
